molecular formula C9H8ClNO B1359671 4-(4-Chlorophenyl)azetidin-2-one CAS No. 21161-20-6

4-(4-Chlorophenyl)azetidin-2-one

Cat. No.: B1359671
CAS No.: 21161-20-6
M. Wt: 181.62 g/mol
InChI Key: FCPWUBIYYNDWKZ-UHFFFAOYSA-N
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Description

Historical Perspective on 4-(4-Chlorophenyl)azetidin-2-one Research

The historical development of this compound research can be traced back to the foundational work on β-lactam chemistry initiated by Hermann Staudinger in 1907. Staudinger's pioneering synthesis involved the reaction of Schiff bases with ketenes through a [2+2] cycloaddition mechanism, establishing the fundamental synthetic pathway that would later be refined for preparing chlorinated azetidin-2-one derivatives. The Staudinger ketene-imine cycloaddition became recognized as the most general and useful method for β-lactam synthesis, providing a foundation for subsequent research into substituted azetidin-2-one compounds.

The evolution of this compound research gained significant momentum following the elucidation of penicillin's structure in the 1940s, which highlighted the importance of β-lactam rings in biological systems. This breakthrough catalyzed extensive research into synthetic β-lactam derivatives, including those bearing aryl substituents with electron-withdrawing groups such as chlorine. The systematic study of substituted azetidin-2-ones revealed that structural modifications, particularly at the C4 position, could dramatically influence both chemical reactivity and biological activity patterns.

During the mid-1960s to 1980s, comprehensive studies of β-lactam chemistry established the theoretical framework for understanding the unique properties of four-membered cyclic amides. Researchers discovered that azetidin-2-ones exhibit distinctive spectroscopic characteristics, including carbonyl stretching frequencies between 1870-1640 cm⁻¹ in infrared spectroscopy, significantly higher than typical amides due to ring strain. The development of advanced synthetic methodologies during this period enabled the preparation of diverse azetidin-2-one derivatives, including this compound, with improved yields and stereochemical control.

Significance of Azetidin-2-one Derivatives in Chemical Sciences

Azetidin-2-one derivatives occupy a central position in chemical sciences due to their unique structural features and diverse applications across multiple research domains. The four-membered β-lactam ring system represents one of the most important heterocyclic motifs in organic chemistry, serving as both a synthetic intermediate and a pharmacologically active scaffold. The presence of ring strain in the azetidin-2-one structure, evidenced by the increased carbon-oxygen bond distance of 1.38 Å compared to 1.32 Å in normal amides, confers distinctive reactivity patterns that have been exploited in numerous synthetic transformations.

The synthetic utility of azetidin-2-one derivatives extends beyond their role as β-lactam antibiotic precursors to encompass applications in asymmetric synthesis, where they serve as chiral auxiliaries and synthetic intermediates. Research has demonstrated that appropriately substituted azetidin-2-ones can undergo controlled ring-opening reactions, providing access to γ-amino acid derivatives and other valuable synthetic building blocks. The stereochemical rigidity imposed by the four-membered ring structure makes these compounds particularly valuable for controlling the spatial arrangement of substituents in complex molecular architectures.

Contemporary research has revealed that azetidin-2-one derivatives exhibit diverse biological activities, including immunostimulating, antimicrobial, and antioxidant properties. The specific substitution patterns on the azetidin-2-one ring significantly influence these biological activities, with halogenated derivatives such as this compound showing enhanced activity profiles compared to their unsubstituted counterparts. Computational studies have provided insights into the molecular basis of these structure-activity relationships, revealing how electronic and steric effects of substituents modulate biological interactions.

Scope and Objectives of Current Research

Current research initiatives in this compound chemistry focus on several interconnected objectives that collectively advance understanding of this important compound class. Primary research efforts concentrate on developing improved synthetic methodologies that provide enhanced yields, stereoselectivity, and operational simplicity compared to traditional approaches. Recent studies have explored the use of novel activating agents and reaction conditions to optimize the Staudinger cycloaddition for preparing chlorinated azetidin-2-one derivatives with specific substitution patterns.

A significant research objective involves comprehensive characterization of the physicochemical properties and reactivity patterns of this compound derivatives. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are being employed to establish detailed structure-property relationships. These studies aim to correlate molecular structure with observed chemical and biological activities, providing a foundation for rational design of new derivatives with enhanced properties.

Research Focus Area Primary Objectives Key Methodologies
Synthetic Methodology Improved yields and selectivity Staudinger reaction optimization
Structure Characterization Property-structure correlations Advanced spectroscopic analysis
Biological Activity Structure-activity relationships Antimicrobial screening
Computational Studies Mechanistic understanding Molecular modeling

Contemporary research also emphasizes the development of structure-activity relationship models that can predict the biological activities of new azetidin-2-one derivatives based on their chemical structures. These studies combine experimental synthesis and biological testing with computational modeling approaches to establish predictive frameworks. The integration of machine learning algorithms with traditional medicinal chemistry approaches represents a promising direction for accelerating the discovery of new bioactive azetidin-2-one compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPWUBIYYNDWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21161-20-6
Record name 4-(4-chlorophenyl)azetidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)azetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition of imines with ketenes. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine, which then reacts with a ketene to form the azetidinone ring . The reaction conditions often require the presence of a base such as pyridine and a solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(4-Chlorophenyl)azetidin-2-one exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that compounds with halogen substitutions demonstrate enhanced antibacterial effects.

Table 1: Antimicrobial Activity of this compound

Bacteria TestedZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli25
Klebsiella pneumoniae20
Pseudomonas aeruginosa18

These findings suggest that the compound is particularly effective against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .

Anticancer Potential

The anticancer properties of this compound have been extensively studied, demonstrating promising results in inhibiting the growth of various cancer cell lines. Notably, compounds derived from this azetidinone framework have shown efficacy against breast cancer cells.

Case Study: Breast Cancer Cell Lines

In a study evaluating the effects on MCF-7 and SKBR3 breast cancer cell lines, derivatives of azetidinone exhibited significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower compared to standard treatments, indicating their potential as novel therapeutic agents .

Table 2: IC50 Values for Azetidinone Derivatives

CompoundIC50 (µM)Cancer Cell Line
Derivative A15MCF-7
Derivative B10SKBR3
Derivative C20MCF-7

The results highlight the effectiveness of specific substitutions at the para position of the phenyl ring in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a beta-lactam, inhibiting the synthesis of bacterial cell walls by binding to penicillin-binding proteins. This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro, tosyl) at C3 correlate with moderate yields (52–61%), while bulkier substituents (e.g., trimethoxyphenyl) reduce yields (32–40%) due to steric hindrance .
  • Thermal Stability : Nitro-substituted derivatives exhibit higher melting points (260–262°C) compared to hydroxyl- or methoxy-substituted analogs (140–228°C), attributed to enhanced intermolecular interactions .

Spectroscopic and Reactivity Trends

  • IR Spectroscopy : C=O stretching frequencies range from 1649–1739 cm⁻¹, with electron-withdrawing groups (e.g., tosyl, nitro) shifting absorption to higher wavenumbers due to reduced electron density at the β-lactam carbonyl .
  • ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., H-4 in dienyl-substituted derivatives) resonate downfield (δ 5.34–5.65 ppm), while aromatic protons in nitro-substituted analogs appear upfield (δ 7.8–8.2 ppm) .

Biological Activity

4-(4-Chlorophenyl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions and the use of various reagents. For instance, one method involves the reaction of 4-chlorobenzoyl chloride with amines to yield the desired azetidinone structure. This compound can also be derived from β-lactam intermediates through specific chemical transformations .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of azetidin-2-one exhibit significant antibacterial properties. The presence of electron-withdrawing groups (EWGs), such as chlorine, enhances the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. For example, compounds with chlorine substitutions demonstrated notable activity against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound8E. coli
AZ-516S. aureus
AZ-1032Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied, particularly in relation to breast cancer cell lines (MCF-7). In vitro studies showed that these compounds can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for some derivatives ranged from 0.40 to 0.46 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Cell Line
This compound0.42MDA-MB-231
AZ-150.41HeLa
AZ-190.45ACHN

Structure-Activity Relationship (SAR)

The biological activity of azetidin-2-one derivatives is significantly influenced by their structural features. The presence of substituents at specific positions on the phenyl ring can enhance or diminish their biological effectiveness. For instance, compounds with EWGs at the para position have shown increased anticancer and antimicrobial activities due to their ability to stabilize reactive intermediates during metabolic processes .

Case Studies

  • Anticancer Study : A study involving a series of azetidinone derivatives demonstrated that those with para-substituted chlorophenyl groups exhibited remarkable cytotoxicity against MCF-7 cells, with a percentage inhibition reaching up to 94% at certain concentrations .
  • Antimicrobial Efficacy : Another investigation reported that derivatives of azetidinone displayed potent antibacterial effects against multi-drug resistant strains, highlighting their potential as lead compounds for antibiotic development .

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)azetidin-2-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

  • Cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide (P2_2O4_4) yields azetidin-2-ones. Reaction conditions (solvent, temperature) influence regioselectivity and yields, as seen in the synthesis of 1-(4-Chlorophenyl)-3-(2,4-dichlorophenoxy)azetidin-2-one (162–164°C, IR-confirmed β-lactam at 1739 cm1^{-1}) .
  • Bis-Schiff base intermediates can be converted to bis-β-lactams via [2+2] cycloaddition, as demonstrated for trans-1,1'-(methylenebis(phenylene))-bis(3-chloro-4-(4-chlorophenyl)azetidin-2-one) using FT-IR and 13^{13}C-NMR for structural validation .
  • Mannich reactions with imidazole derivatives produce N-substituted azetidin-2-ones, achieving yields up to 89% under optimized conditions (e.g., 3-chloro-1-(4-chlorophenyl)-4-(imidazolyl)azetidin-2-one) .

Q. How is the β-lactam ring confirmed in structural characterization?

Methodological Answer: Key techniques include:

  • Infrared (IR) Spectroscopy : The β-lactam carbonyl stretch appears at 1739–1748 cm1^{-1} (KBr pellet), as validated for multiple derivatives .
  • NMR Spectroscopy :
    • 1^1H NMR : Protons on C-3 and C-4 of the azetidinone ring show distinct doublets (δ 5.31–5.65 ppm, J = 4.5–4.6 Hz) due to restricted rotation .
    • 13^{13}C NMR : The β-lactam carbonyl resonates at δ 162.9–163.2 ppm, while C-3 and C-4 carbons appear at δ 80.9–81.0 and 62.2–63.0 ppm, respectively .

Q. What spectroscopic and analytical methods are used for purity and structural validation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C18_{18}H20_{20}ClN3_3O2_2 with m/z 345.12) .
  • Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values (e.g., C23_{23}H19_{19}Cl3_3N2_2O2_2: Found C 59.90 vs. Calcd 59.82) .
  • Melting Point Analysis : Used to assess crystallinity and purity (e.g., 154–156°C for antimicrobial derivatives) .

Advanced Research Questions

Q. How can low yields in cyclocondensation reactions be addressed?

Methodological Answer:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2_2) to enhance imine activation, improving yields from 52% to >80% in Mannich-type reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, as shown in the synthesis of 3-azidoazetidin-2-ones .
  • Temperature Control : Slow heating (e.g., 60°C → reflux) minimizes side reactions like imine hydrolysis .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance antimicrobial activity, while bulky aryl groups (e.g., 4-nitrophenyl) favor anticancer activity .
    • Stereochemistry : Enantiomers (e.g., (3S,4S) vs. (3R,4R)) show divergent binding to target receptors, as observed in fluorophenyl derivatives .
  • Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobials, IC50_{50} for anticancer) to minimize variability .

Q. How can enantioselective synthesis of azetidin-2-ones be optimized?

Methodological Answer:

  • Chiral Auxiliaries : Employ Evans oxazolidinones to induce asymmetry during cycloaddition, achieving >90% enantiomeric excess (ee) .
  • Asymmetric Catalysis : Palladium-catalyzed allylic amidation with chiral ligands (e.g., BINAP) yields enantiopure azetidin-2-ones, as demonstrated for (3R,4S)-1-(4-fluorophenyl) derivatives .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., Acta Crystallographica R factor <0.06) confirms absolute configuration .

Q. What strategies mitigate spectral overlap in 13^{13}13C NMR analysis of substituted derivatives?

Methodological Answer:

  • DEPT-135 Experiments : Differentiate CH3_3, CH2_2, and CH groups in crowded regions (e.g., δ 40–80 ppm for NMe2_2 and azetidine carbons) .
  • 2D NMR (HSQC/HMBC) : Correlate 1^1H-13^{13}C couplings to resolve aromatic carbons (e.g., 4-chlorophenyl vs. morpholinomethyl signals) .

Q. How to design derivatives for enhanced thermal stability in material science applications?

Methodological Answer:

  • Rigid Substituents : Incorporate fused rings (e.g., xanthene) or spiro structures, as seen in spiro[azetidine-3,9′-xanthen]-4-one derivatives (m.p. 398–400°C) .
  • Electron-Deficient Groups : Sulfonyl (-SO2_2) or trifluoromethyl (-CF3_3) groups increase thermal resistance, validated by TGA analysis in related compounds .

Data Contradiction Analysis Example
Issue: Discrepancies in reported anticancer IC50_{50} values (e.g., 10 µM vs. 50 µM for similar derivatives).
Resolution:

  • Assay Variability : Normalize data using reference drugs (e.g., doxorubicin) and cell lines (e.g., MCF-7 vs. HeLa) .
  • Solubility Factors : Use DMSO concentration <0.1% to avoid false negatives in MTT assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenyl)azetidin-2-one
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4-(4-Chlorophenyl)azetidin-2-one

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